Cas no 2172466-00-9 (5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid
- EN300-1267499
- 2172466-00-9
-
- インチ: 1S/C14H15FN2O2/c1-3-8(2)7-11-16-10-6-4-5-9(15)12(10)13(17-11)14(18)19/h4-6,8H,3,7H2,1-2H3,(H,18,19)
- InChIKey: KWLSMVCDQCNOQR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(C(=O)O)=NC(CC(C)CC)=N2
計算された属性
- 精确分子量: 262.11175589g/mol
- 同位素质量: 262.11175589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1Ų
- XLogP3: 3.7
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267499-50mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 50mg |
$1056.0 | 2023-10-02 | ||
Enamine | EN300-1267499-100mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 100mg |
$1106.0 | 2023-10-02 | ||
Enamine | EN300-1267499-250mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 250mg |
$1156.0 | 2023-10-02 | ||
Enamine | EN300-1267499-500mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 500mg |
$1207.0 | 2023-10-02 | ||
Enamine | EN300-1267499-1000mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 1000mg |
$1256.0 | 2023-10-02 | ||
Enamine | EN300-1267499-1.0g |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1267499-5000mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 5000mg |
$3645.0 | 2023-10-02 | ||
Enamine | EN300-1267499-2500mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 2500mg |
$2464.0 | 2023-10-02 | ||
Enamine | EN300-1267499-10000mg |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid |
2172466-00-9 | 10000mg |
$5405.0 | 2023-10-02 |
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acidに関する追加情報
Introduction to 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid (CAS No. 2172466-00-9)
5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid, identified by the chemical registration number 2172466-00-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its quinazoline core structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 5-position and a 2-methylbutyl substituent at the 2-position introduces unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.
The quinazoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from quinazoline have been explored for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of fluorine atoms into heterocyclic compounds is a common strategy to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. In the case of 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid, the fluorine substituent is expected to modulate the electronic distribution of the molecule, thereby influencing its interactions with biological targets.
The 2-methylbutyl side chain adds steric bulk to the molecule, which can be strategically employed to improve solubility and bioavailability. This modification is particularly relevant in drug design, where optimizing physicochemical properties is crucial for achieving desired pharmacokinetic profiles. The carboxylic acid functionality at the 4-position provides a site for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of quinazoline derivatives. These techniques have been instrumental in predicting the binding modes of 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid with various biological targets, such as kinases and other enzymes implicated in diseases like cancer and inflammation. Studies suggest that the fluorine atom enhances interactions with hydrogen bond donors and acceptors, while the bulky 2-methylbutyl group helps to occupy hydrophobic pockets within protein active sites.
In vitro studies have demonstrated promising activities of related quinazoline derivatives in modulating key signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on tyrosine kinases, which are overexpressed in many cancers. The presence of a fluorine atom has been linked to increased potency and selectivity, attributes that are highly sought after in oncology drug development. The carboxylic acid moiety also offers opportunities for prodrug strategies, where it can be converted into esters or amides to enhance oral bioavailability.
The synthesis of 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid involves multi-step organic transformations, including condensation reactions, fluorination protocols, and functional group modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the quinazoline core efficiently. These approaches not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
The compound’s potential extends beyond oncology; it has shown promise in preclinical models as a modulator of inflammatory pathways. Chronic inflammation is implicated in various diseases, including cardiovascular disorders and neurodegenerative conditions. By targeting inflammatory mediators through quinazoline derivatives like this one, researchers aim to develop therapies that mitigate tissue damage and enhance patient outcomes.
Furthermore, the structural features of 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid make it an attractive candidate for exploring structure-activity relationships (SAR). By systematically varying substituents at different positions on the quinazoline ring, chemists can elucidate key determinants of biological activity. This iterative process is essential for optimizing lead compounds into viable drug candidates.
The role of fluorine in medicinal chemistry cannot be overstated; its ability to influence both physical properties and electronic distributions has led to numerous successful drugs. In 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid, the fluorine atom at the 5-position likely contributes to metabolic stability by resisting degradation pathways that target hydrogen atoms. This characteristic is particularly important for drugs that require extended half-lives to maintain therapeutic efficacy.
As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like 5-fluoro-2-(2-methylbutyl)quinazoline-4-carboxylic acid will remain at the forefront of drug discovery efforts. Their unique structural features provide a rich foundation for innovation, enabling scientists to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
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